molecular formula C12H18ClN3O B15114107 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B15114107
M. Wt: 255.74 g/mol
InChI Key: FHXHMHCTHFPZFW-UHFFFAOYSA-N
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Description

1-(2-Furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a nitrogen-containing heterocyclic compound featuring a furan ring linked to a methanamine backbone, which is further substituted with a propyl group on the pyrazole moiety. This structure combines electron-rich aromatic systems (furan and pyrazole) with a flexible alkyl chain, making it a candidate for diverse pharmacological and chemical applications.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12;/h3-5,7-8,13H,2,6,9-10H2,1H3;1H

InChI Key

FHXHMHCTHFPZFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-propyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The furyl and pyrazolyl groups can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-(2-Furyl)-N-{[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]Methyl}Methanamine (CAS 1856030-24-4)

  • Key Difference : The pyrazole is substituted with a trifluoroethyl group instead of propyl.
  • Molecular Formula : C₁₁H₁₃ClF₃N₃O (vs. C₁₁H₁₆N₄O for the target compound).

1-[3-(3-Fluorophenyl)-1-(3-Methylphenyl)-1H-Pyrazol-4-yl]-N-Methyl-N-[(1-Methyl-1H-Imidazol-2-yl)Methyl]Methanamine

  • Key Difference : A bulky 3-fluorophenyl and 3-methylphenyl substituent on pyrazole, paired with an imidazole-methyl group.
  • Impact : Increased steric bulk and aromaticity may enhance selectivity for hydrophobic binding pockets in receptors like serotonin or acetylcholine esterase .

Aromatic Ring Modifications

1-(Benzo[b]Thiophen-2-yl)-N-(4-Chlorobenzyl)-N-(Pyridin-3-ylMethyl)Methanamine

  • Key Difference : Replaces furyl with benzo[b]thiophene and adds a 4-chlorobenzyl group.
  • Impact : The thiophene ring’s sulfur atom and chlorine substituent increase lipophilicity (logP) and may improve blood-brain barrier penetration, relevant for central nervous system targets .

1-[2-(5-Fluoro-2-Methoxyphenyl)Cyclopropyl]-N-[(2-Methoxythiophen-3-yl)Methyl]Methanamine

  • Key Difference : Cyclopropane core instead of pyrazole, with fluorophenyl and methoxythiophene groups.

Alkyl Chain and Functional Group Differences

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Key Difference : Replaces methanamine with a benzamide group and a hydroxy-tert-butyl chain.
  • Impact : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, useful in synthetic chemistry but distinct from the biological activity of methanamine derivatives .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Pharmacological Target (if reported) Reference ID
1-(2-Furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine C₁₁H₁₆N₄O Propyl, furyl Not explicitly reported
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C₁₁H₁₃ClF₃N₃O Trifluoroethyl, furyl REV-ERBα modulators (hypothesized)
1-[3-(2-Fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine C₂₁H₂₀FN₅ Fluorophenyl, quinolyl Acetylcholinesterase inhibition
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine C₁₇H₁₉FNO₂S Cyclopropane, fluorophenyl, thiophene 5-HT₂C receptor modulation

Research Findings and Implications

  • Electron-Rich Aromatics : The furyl group in the target compound provides electron density that may enhance interactions with π-π stacking in enzyme active sites, contrasting with thiophene or benzo[b]thiophene analogs that offer sulfur-mediated interactions .
  • Alkyl Chain Flexibility : The propyl substituent balances lipophilicity and metabolic stability. Trifluoroethyl or bulky aryl groups (e.g., 3-fluorophenyl) improve target selectivity but may reduce solubility .
  • Safety Profile : Methanamine derivatives with methyl or propyl groups (e.g., 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) are classified as Category 4 for oral toxicity, suggesting moderate safety risks compared to halogenated analogs .

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